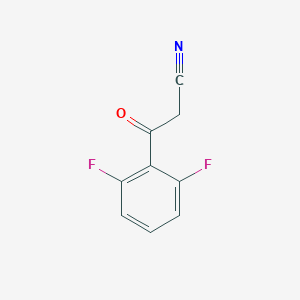

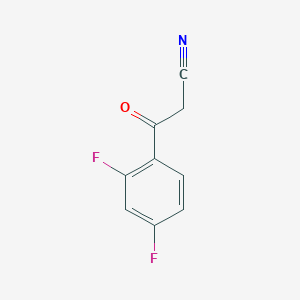

3-(2,4-Difluorophenyl)-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,4-Difluorophenyl)-3-oxopropanenitrile is a chemical compound that is part of the broader family of 3-oxopropanenitriles. These compounds are characterized by the presence of a nitrile group attached to a carbon atom, which is also connected to an oxo group (a carbon doubly bonded to an oxygen atom), forming the 3-oxopropanenitrile moiety. The specific compound also contains a 2,4-difluorophenyl group, which suggests the presence of a benzene ring with two fluorine atoms at the 2 and 4 positions.

Synthesis Analysis

The synthesis of related 3-oxopropanenitriles has been explored using oxidative cyclizations mediated by manganese(III) acetate. These reactions involve the cyclization of various 3-oxopropanenitriles with conjugated alkenes to form 4,5-dihydrofuran-3-carbonitriles containing heterocycles . Although the specific synthesis of 3-(2,4-Difluorophenyl)-3-oxopropanenitrile is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(2,4-Difluorophenyl)-3-oxopropanenitrile, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined using X-ray crystallography . This technique allows for the precise determination of the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compound. The presence of fluorine atoms can significantly influence the electronic distribution within the molecule due to their high electronegativity.

Chemical Reactions Analysis

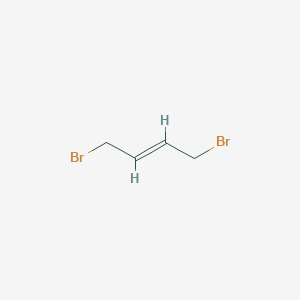

The reactivity of 3-oxopropanenitriles has been demonstrated in radical addition reactions with terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate . These reactions result in the formation of 5-ethenyl-4,5-dihydrofuran-3-carbonitriles. The regioselectivity observed in these reactions indicates that the terminal double bond of dienes is the preferred site for radical addition. This suggests that the 3-oxopropanenitrile moiety can act as a radical acceptor in the presence of suitable catalysts and reaction partners.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(2,4-Difluorophenyl)-3-oxopropanenitrile are not provided, the properties of similar compounds can be inferred. The presence of the nitrile and oxo groups is likely to confer polar character to the molecule, affecting its solubility in organic solvents. The difluorophenyl group could also influence the compound's acidity, basicity, and reactivity due to the electron-withdrawing effect of the fluorine atoms. The characterization of related dihydrofurans by IR, 1H-NMR, 13C-NMR, and HRMS spectra provides a basis for the analytical techniques that could be employed to study the physical and chemical properties of 3-(2,4-Difluorophenyl)-3-oxopropanenitrile.

Aplicaciones Científicas De Investigación

Oxidative Cyclizations and Synthesis of Heterocycles

Oxidative Cyclizations

Studies have utilized 3-oxopropanenitriles, including 3-(2,4-Difluorophenyl)-3-oxopropanenitrile, in manganese(III) acetate mediated oxidative cyclizations with conjugated alkenes to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. These reactions demonstrate a versatile approach for constructing heterocyclic structures with potential applications in pharmaceutical and materials chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Regioselective Radical Addition

Another study explored the radical addition of 3-oxopropanenitriles to terminal dienes, facilitated by cerium(IV) ammonium nitrate and manganese(III) acetate, to produce 5-ethenyl-4,5-dihydrofuran-3-carbonitriles. This work highlights the utility of 3-oxopropanenitriles in regioselective synthesis, contributing to the development of novel organic compounds with diverse functionalities (Hocaoglu & Yılmaz, 2019).

Spectral Properties and Material Science Applications

- Spectral Properties of Derivatives: Research on 2,2′-bithienyl derivatives with carbonyl-containing substituents, including those related to 3-oxopropanenitriles, has provided insights into their absorption and fluorescence spectra. These derivatives show significant bathochromic shifts and intense fluorescence, suggesting applications in optoelectronic devices and sensors (Lukes et al., 2013).

Antimicrobial Studies

- Synthesis and Antimicrobial Activity: Compounds derived from 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) have been synthesized and evaluated for antimicrobial activity. These studies underscore the potential of 3-oxopropanenitriles in developing new antimicrobial agents with efficacy against various pathogens (Kheder & Mabkhot, 2012).

Functionalization and Synthesis of Polyimides

- Effects of Internal Linkage Groups: Research focusing on the optical and dielectric properties of fluorinated polyimide thin films highlights the influence of substituents, such as the trifluoromethyl group, on material properties. This research contributes to the development of advanced materials for electronic applications (Jang et al., 2007).

Propiedades

IUPAC Name |

3-(2,4-difluorophenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOQJCDNMJJLME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501810 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |

CAS RN |

71682-95-6 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.